(3-Bromo-5-chloropyridin-2-yl)methanamine
Description
(3-Bromo-5-chloropyridin-2-yl)methanamine is a pyridine derivative characterized by a methanamine (-CH₂NH₂) group at the 2-position, with bromine and chlorine substituents at the 3- and 5-positions, respectively. Its molecular formula is C₆H₆BrClN₂, with a molar mass of 237.48 g/mol (hydrochloride form: 273.95 g/mol) . This compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic displacement, as seen in related pyridinylmethanamine derivatives . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for antitrypanosomal agents and kinase inhibitors .
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2 |
InChI Key |
FMQYHLKNAQPFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridinemethanamine. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
In industrial settings, the production of (3-Bromo-5-chloropyridin-2-yl)methanamine may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Bromo-5-chloropyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various technological applications.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position Effects: Bromine vs. Chlorine Reactivity: The bromine at the 3-position in the target compound enhances susceptibility to cross-coupling reactions (e.g., Suzuki or Sonogashira) compared to chlorine, which is less reactive . Methanamine vs. Amine Groups: Replacing the 2-NH₂ group in 3-bromo-5-chloropyridin-2-amine (CAS 26163-03-1) with a -CH₂NH₂ moiety increases steric bulk and alters solubility. The hydrochloride salt form (CAS 1257535-43-5) improves crystallinity and stability .
Bioactivity Implications: The 3-bromo-5-chloro substitution pattern is critical for antitrypanosomal activity, as seen in compound 2 (CAS 26163-03-1 derivative), which inhibits Trypanosoma brucei with an IC₅₀ of 0.8 µM .
Synthetic Challenges :
Biological Activity
(3-Bromo-5-chloropyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and agrochemistry.
Synthesis
The synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine typically involves several key steps:
- Bromination and Chlorination : The starting material, 5-chloropyridine, undergoes bromination at the 3-position to introduce the bromine atom.
- Amination : The brominated product is reacted with formaldehyde and an amine source to introduce the methanamine group.
- Purification : The resulting compound is purified, often by crystallization or chromatography.
Antimicrobial Properties
Research indicates that (3-Bromo-5-chloropyridin-2-yl)methanamine exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
In vitro studies have demonstrated that (3-Bromo-5-chloropyridin-2-yl)methanamine can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways . This suggests a promising avenue for further investigation in cancer therapeutics.
The biological effects of (3-Bromo-5-chloropyridin-2-yl)methanamine are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of both bromine and chlorine substituents enhances its binding affinity, potentially leading to more pronounced biological effects .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (3-Bromo-5-chloropyridin-2-yl)methanamine revealed that it significantly reduced the growth of MRSA in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .
Study 2: Cancer Cell Proliferation
In a separate investigation focusing on cancer cell lines, (3-Bromo-5-chloropyridin-2-yl)methanamine demonstrated a dose-dependent inhibition of cell proliferation. At concentrations of 50 µM and higher, there was a significant reduction in cell viability observed through MTT assays. Flow cytometry analyses indicated an increase in apoptotic cells following treatment with the compound .
Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| (3-Bromo-5-chloropyridin-2-yl)methanamine | Yes | Yes | Contains both bromine and chlorine |
| 5-Chloro-2-pyridinecarboxylic acid | Moderate | No | Lacks methanamine group |
| 3-Bromo-pyridine | Low | Yes | Less potent due to absence of chlorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
